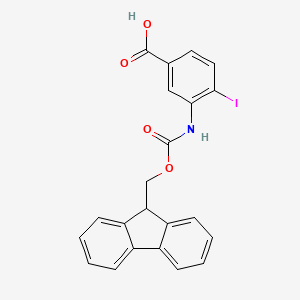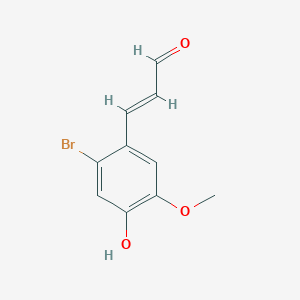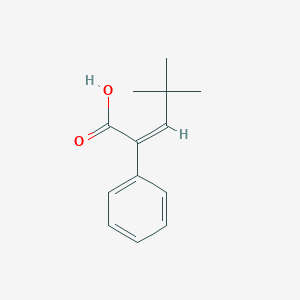
4,4-Dimethyl-2-phenylpent-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(2,2-Dimethylpropylidene)benzeneacetic acid is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.2649 This compound is a derivative of benzeneacetic acid, where the alpha position is substituted with a 2,2-dimethylpropylidene group
Vorbereitungsmethoden
The synthesis of alpha-(2,2-Dimethylpropylidene)benzeneacetic acid can be achieved through several synthetic routes. One common method involves the reaction of benzeneacetic acid with 2,2-dimethylpropylidene bromide under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the substitution reaction. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Analyse Chemischer Reaktionen
Alpha-(2,2-Dimethylpropylidene)benzeneacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or alkanes.
Substitution: The alpha position of the compound is reactive towards nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the 2,2-dimethylpropylidene group.
Common reagents and conditions used in these reactions include organic solvents, elevated temperatures, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Alpha-(2,2-Dimethylpropylidene)benzeneacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules
Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of alpha-(2,2-Dimethylpropylidene)benzeneacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active metabolites. These metabolites can interact with cellular receptors or enzymes, modulating various biochemical pathways and exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Alpha-(2,2-Dimethylpropylidene)benzeneacetic acid can be compared with other similar compounds such as phenylacetic acid, benzeneacetic acid, and alpha-toluic acid . While these compounds share a common benzeneacetic acid backbone, the substitution at the alpha position with different groups imparts unique chemical properties and reactivity. For example, phenylacetic acid is commonly used in the synthesis of pharmaceuticals, while alpha-toluic acid is used in the production of fragrances and flavors.
Eigenschaften
CAS-Nummer |
1144426-71-0 |
|---|---|
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
(Z)-4,4-dimethyl-2-phenylpent-2-enoic acid |
InChI |
InChI=1S/C13H16O2/c1-13(2,3)9-11(12(14)15)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15)/b11-9- |
InChI-Schlüssel |
UBLVOIAHOJGSIY-LUAWRHEFSA-N |
Isomerische SMILES |
CC(C)(C)/C=C(/C1=CC=CC=C1)\C(=O)O |
Kanonische SMILES |
CC(C)(C)C=C(C1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butylN-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamatehydrochloride](/img/structure/B13557559.png)
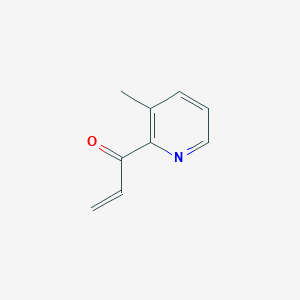
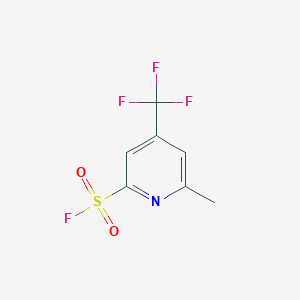
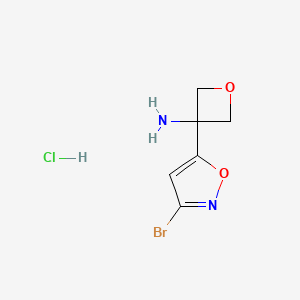

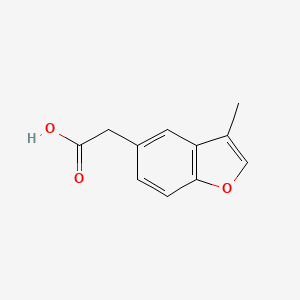
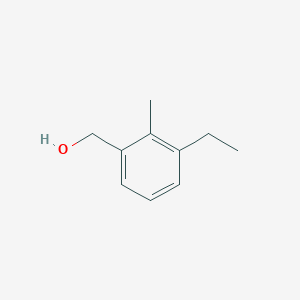

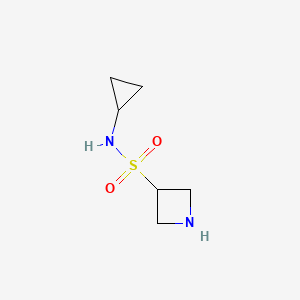
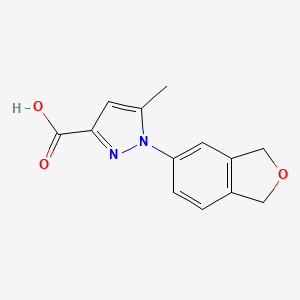
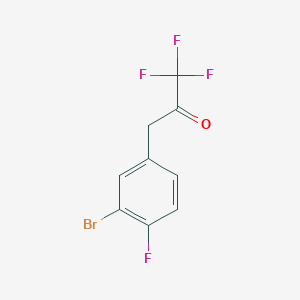
![tert-butylN-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate](/img/structure/B13557653.png)
